molecular formula C9H8ClF3O3S B1397099 4-Ethoxy-3-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1706446-86-7

4-Ethoxy-3-(trifluoromethyl)benzenesulfonyl chloride

Cat. No. B1397099
CAS RN: 1706446-86-7
M. Wt: 288.67 g/mol
InChI Key: WAGCOWTWAADBDE-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(trifluoromethyl)benzenesulfonyl chloride, also known as EtfOS-Cl, is a chemical compound that is widely used in scientific research. It is a sulfonyl chloride derivative that is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.

Scientific Research Applications

Kinetics and Mechanism

  • Solvolysis Reactions : 4-X-benzenesulfonyl chlorides, similar in structure to 4-Ethoxy-3-(trifluoromethyl)benzenesulfonyl chloride, were studied for their solvolysis reactions. These studies provided insights into the kinetics and pseudothermodynamic parameters of such reactions (Robertson & Rossal, 1971).

Synthetic Chemistry Applications

  • Synthesis of Heteroarenes : 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), closely related to 4-Ethoxy-3-(trifluoromethyl)benzenesulfonyl chloride, was used as a building block for synthesizing various trifluoromethyl-substituted heteroarenes, demonstrating its versatility in organic synthesis (Sommer et al., 2017).
  • Pd-Catalysed Arylation : Utilization of benzenesulfonyl chlorides in palladium-catalysed desulfitative arylation indicated their potential as reactive intermediates in organic synthesis (Skhiri et al., 2015).

Biochemical Studies

  • Phenolic Metabolites Studies : Research involving the synthesis of phenolic metabolites of clomiphene, where derivatives similar to 4-Ethoxy-3-(trifluoromethyl)benzenesulfonyl chloride were used, contributed to understanding biochemical transformations (Ruenitz et al., 1989).

Mechanism of Action

Target of Action

It is known that sulfonyl chlorides are generally used as intermediates in organic synthesis due to their reactivity towards amines and alcohols . Therefore, it can be inferred that the primary targets of this compound could be amines or alcohols present in the system where it is being used.

Mode of Action

The mode of action of 4-Ethoxy-3-(trifluoromethyl)benzenesulfonyl chloride involves its reaction with amines or alcohols to form sulfonamides or sulfonate esters respectively . The trifluoromethyl group attached to the benzene ring may enhance the reactivity of the sulfonyl chloride group, making it more susceptible to nucleophilic attack by amines or alcohols .

Biochemical Pathways

For instance, sulfonamides are often used as inhibitors of enzymes, while sulfonate esters can act as prodrugs or drug delivery systems .

Pharmacokinetics

Its pharmacokinetic properties would also be influenced by the specific context in which it is used, such as the presence of other compounds and the pH of the environment .

Result of Action

The molecular and cellular effects of 4-Ethoxy-3-(trifluoromethyl)benzenesulfonyl chloride are largely dependent on its reactions with amines or alcohols to form sulfonamides or sulfonate esters . These products can have various effects depending on their specific structures and the context in which they are formed. For instance, certain sulfonamides can inhibit enzyme activity, while some sulfonate esters can act as prodrugs .

Action Environment

The action, efficacy, and stability of 4-Ethoxy-3-(trifluoromethyl)benzenesulfonyl chloride are influenced by various environmental factors. For instance, the presence of amines or alcohols in the environment would affect its reactivity and the products formed . Additionally, factors such as pH and temperature could influence the rate and extent of its reactions .

properties

IUPAC Name

4-ethoxy-3-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O3S/c1-2-16-8-4-3-6(17(10,14)15)5-7(8)9(11,12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGCOWTWAADBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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